(9H-Fluoren-9-yl)methyl (S)-(3-hydroxy-2-methylpropyl)carbamate
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Overview
Description
(9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which imparts specific chemical behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate typically involves the reaction of fluorenylmethanol with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The fluorenyl group provides hydrophobic interactions, while the carbamate moiety can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-Fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
- (9H-fluoren-9-yl)methyl N-[(2S)-1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl]carbamate
Uniqueness
What sets (9H-fluoren-9-yl)methyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate apart from similar compounds is its specific stereochemistry and functional groups. The presence of the hydroxy and methyl groups in the 2S configuration provides unique reactivity and interaction profiles, making it particularly useful in certain synthetic and research applications .
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(11-21)10-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1 |
InChI Key |
YWNRRDUADLHCJI-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origin of Product |
United States |
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